molecular formula C15H21N3O4S B10877225 1-Cyclopentyl-4-[(4-nitrophenyl)sulfonyl]piperazine

1-Cyclopentyl-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B10877225
M. Wt: 339.4 g/mol
InChI Key: LZCHXDNSHIFDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-4-[(4-nitrophenyl)sulfonyl]piperazine is a chemical compound of significant interest in biomedical research, particularly for its potential in mitigating tissue damage and investigating anti-cancer pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Preliminary studies on structurally related sulfonylpiperazine compounds have demonstrated remarkable efficacy in mitigating gastrointestinal acute radiation syndrome (GI-ARS). A closely related molecule, 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine, was identified as a potent mitigator of radiation damage to the gut, significantly increasing the number of regenerating crypts in the small intestine following radiation injury . This suggests potential research applications for this compound class in developing medical countermeasures against radiation exposure. The core piperazine structure is known for its flexible binding motif, enabling interactions with a variety of biological targets . Piperazine derivatives have been extensively studied for their cytotoxic properties and ability to induce apoptosis in cancer cells. Research on other piperazine-containing compounds has shown they can trigger cell death through both the intrinsic (mitochondrial) and extrinsic apoptosis pathways, evidenced by caspase activation, cytochrome c release, and cell cycle arrest . Furthermore, some piperazine compounds function as GABA receptor agonists, which can lead to hyperpolarization of nerve endings and flaccid paralysis in parasites, a mechanism leveraged in anthelmintic medications . Researchers can explore these established mechanisms of action as a starting point for investigating the specific biological activity of 1-Cyclopentyl-4-[(4-nitrophenyl)sulfonyl]piperazine.

Properties

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

1-cyclopentyl-4-(4-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C15H21N3O4S/c19-18(20)14-5-7-15(8-6-14)23(21,22)17-11-9-16(10-12-17)13-3-1-2-4-13/h5-8,13H,1-4,9-12H2

InChI Key

LZCHXDNSHIFDGA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Piperazine and Cyclopentanone

The alkylation of piperazine with cyclopentanone via catalytic hydrogenation is the most efficient method for synthesizing 1-cyclopentylpiperazine, a key intermediate. This reaction typically employs Raney nickel or palladium-based catalysts under hydrogen pressure.

Procedure :

  • Reactants : Piperazine (anhydrous or hexahydrate) and cyclopentanone in a 1:1 molar ratio.

  • Catalyst : Raney nickel (5–10 wt%) or 5% Pd/C.

  • Conditions : 20–40 atm H₂, 70–120°C, 2–4 hours.

  • Workup : Filtration, solvent removal, and recrystallization from 1,4-dioxane or ethyl acetate.

Key Data :

CatalystTemperature (°C)Pressure (atm)Time (h)Yield (%)Byproduct (1,4-Dicyclopentylpiperazine)
Raney Ni12040469.44.0%
Pd/C7020288.7<1%

The use of Pd/C reduces side reactions, achieving higher yields with milder conditions.

Sulfonylation of 1-Cyclopentylpiperazine

Reaction with 4-Nitrobenzenesulfonyl Chloride

The sulfonylation step introduces the 4-nitrophenylsulfonyl group to the secondary amine of 1-cyclopentylpiperazine. This nucleophilic substitution proceeds efficiently in polar aprotic solvents.

Procedure :

  • Reactants : 1-Cyclopentylpiperazine (1 equiv) and 4-nitrobenzenesulfonyl chloride (1.2 equiv).

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, 1.3 equiv).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions : 0°C to room temperature, 1–2 hours.

  • Workup : Aqueous extraction, drying (Na₂SO₄), and purification via recrystallization (ethyl acetate/hexane).

Key Data :

SolventBaseTemperature (°C)Time (h)Yield (%)Purity (%)
DCMTEA0 → 251.58599
THFDIPEA0 → 2529298

The reaction is highly selective for the secondary amine, with no observed disulfonylation.

Alternative Synthetic Routes

One-Pot Alkylation-Sulfonylation

A streamlined approach combines alkylation and sulfonylation in a single pot, though yields are marginally lower due to competing side reactions.

Procedure :

  • Alkylation : Piperazine, cyclopentanone, and Raney Ni in ethanol under H₂ (40 atm, 120°C, 4 h).

  • Sulfonylation : Direct addition of 4-nitrobenzenesulfonyl chloride and DIPEA to the reaction mixture.

  • Workup : Filtration, solvent evaporation, and column chromatography (SiO₂, ethyl acetate/hexane).

Outcome :

  • Yield : 68% (over two steps).

  • Advantage : Reduces purification steps but requires careful stoichiometric control.

Challenges and Optimization

Byproduct Formation

  • Dialkylated Piperazine : Excess cyclopentanone or prolonged reaction times increase 1,4-dicyclopentylpiperazine formation. Mitigated by using Pd/C and stoichiometric cyclopentanone.

  • Sulfonyl Chloride Hydrolysis : Moisture-sensitive conditions necessitate anhydrous solvents and inert atmospheres.

Scalability

Industrial-scale production employs continuous-flow reactors for the hydrogenation step, achieving 95% conversion with automated temperature and pressure controls.

Comparative Analysis of Methods

MethodStepsYield (%)Purity (%)ScalabilityCost Efficiency
Catalytic Hydrogenation + Sulfonylation285–9298–99HighModerate
One-Pot Synthesis16895ModerateHigh

The two-step method remains preferred for high-purity applications, while the one-pot approach suits rapid small-scale synthesis.

Experimental Protocols

Detailed Procedure for Two-Step Synthesis

Step 1: 1-Cyclopentylpiperazine

  • Charge piperazine (172 g, 2.0 mol), cyclopentanone (188 g, 2.2 mol), and Raney Ni (17 g) into an autoclave.

  • Pressurize with H₂ to 40 atm, heat to 120°C, and stir for 4 hours.

  • Cool, filter catalyst, and concentrate under vacuum. Recrystallize from 1,4-dioxane.

Step 2: Sulfonylation

  • Dissolve 1-cyclopentylpiperazine (100 g, 0.58 mol) in DCM (500 mL).

  • Add DIPEA (1.3 equiv) and 4-nitrobenzenesulfonyl chloride (1.2 equiv) dropwise at 0°C.

  • Stir at 25°C for 2 hours, wash with water (3 × 200 mL), dry, and recrystallize.

Chemical Reactions Analysis

1-Cyclopentyl-4-[(4-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.

Scientific Research Applications

1-Cyclopentyl-4-[(4-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-[(4-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Sulfonylpiperazine derivatives differ primarily in substituents at the 1- and 4-positions of the piperazine ring. Key analogs and their properties are summarized below:

Compound Name 1-Position Substituent 4-Position Substituent Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity
Target Compound Cyclopentyl 4-Nitrophenylsulfonyl ~417 (estimated) N/A Under investigation
1-Benzyldryl-4-(4-nitrophenylsulfonyl) Benzhydryl 4-Nitrophenylsulfonyl 474.04 120–124 Tyrosinase inhibition (IC₅₀: ND)
1-(4-Fluorophenyl)-4-(4-nitrophenylsulfonyl) 4-Fluorophenyl 4-Nitrophenylsulfonyl 433.43 N/A Anticancer (in vitro screening)
1-Methyl-4-(4-nitrophenylsulfonyl) Methyl 4-Nitrophenylsulfonyl 271.29 N/A Antibacterial (e.g., vs. F. oxysporum)
1-(3,4-Dichlorophenyl)-4-(4-aminophenyl) 3,4-Dichlorophenyl 4-Aminophenyl (reduced nitro group) 370.29 N/A Antitrypanosomal (target: T. cruzi)

Notes:

  • Reduction of the nitro group to an amine (e.g., in ) increases basicity and hydrogen-bonding capacity, altering target selectivity .

Key Observations :

  • Zinc dust is used to scavenge HCl in THF-based syntheses, improving yields .
  • Solvent choice (e.g., acetonitrile vs. THF) significantly impacts reaction efficiency .

Crystallographic and Conformational Insights

  • Crystal structures of analogs (e.g., 1-(4-fluorobenzoyl)-4-(4-nitrophenyl)piperazine) reveal planar sulfonyl groups and chair conformations in the piperazine ring, stabilizing ligand-receptor interactions .
  • Substituents at the 1-position (e.g., tert-butyl in ) induce steric effects, altering molecular packing and solubility .

Biological Activity

1-Cyclopentyl-4-[(4-nitrophenyl)sulfonyl]piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a cyclopentyl group and a nitrophenylsulfonyl moiety, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The chemical structure of 1-Cyclopentyl-4-[(4-nitrophenyl)sulfonyl]piperazine can be represented as follows:

C12H16N2O4S\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{4}\text{S}

This structure includes a piperazine ring, which is known for its versatility in drug design, particularly in central nervous system (CNS) agents and other therapeutic areas.

The biological activity of this compound may involve several mechanisms, including:

  • Receptor Modulation : Piperazine derivatives often interact with neurotransmitter receptors, which can influence various physiological processes.
  • Enzyme Inhibition : The sulfonyl group may confer the ability to inhibit specific enzymes, potentially affecting metabolic pathways.

Biological Activity Overview

Research indicates that compounds similar to 1-Cyclopentyl-4-[(4-nitrophenyl)sulfonyl]piperazine exhibit a range of biological activities, including:

  • Antimicrobial Properties : Some piperazine derivatives have shown effectiveness against bacterial and fungal strains.
  • CNS Activity : Many piperazines are explored for their neuropharmacological effects, including anxiolytic and antidepressant properties.
  • Anticancer Potential : Certain structural analogs have been investigated for their ability to inhibit tumor growth.

Data Table: Biological Activities of Related Piperazine Compounds

Compound NameBiological ActivityReference
1-Cyclopentyl-4-(4-nitrophenyl)piperazineAntimicrobial, CNS activity
N-(4-Nitrophenyl)piperazinePotassium channel modulation
1-(4-Nitrophenyl)-piperazineAntidepressant effects
1-Cyclohexyl-4-(4-nitrophenyl)piperazineAnticancer properties

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the biological activity of piperazine derivatives:

  • Antimicrobial Activity : A study demonstrated that certain piperazine compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting a potential use in treating infections .
  • CNS Effects : Research into the neuropharmacological properties of piperazines indicated that some derivatives could modulate serotonin and dopamine receptors, leading to anxiolytic effects in animal models .
  • Anticancer Research : Investigations into the anticancer potential of piperazine derivatives revealed that they could inhibit cell proliferation in various cancer cell lines through apoptosis induction .

Q & A

Q. What are the key synthetic routes for 1-Cyclopentyl-4-[(4-nitrophenyl)sulfonyl]piperazine, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or sulfonylation reactions. A common method includes reacting cyclopentylpiperazine with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Temperature control (0–25°C) and stoichiometric ratios are critical to avoid side products like over-sulfonylated derivatives. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for structural validation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperazine ring conformation and substituent positions. Infrared (IR) spectroscopy identifies sulfonyl (S=O, ~1350 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) verifies molecular weight (C₁₅H₂₀N₃O₄S; ~362.4 g/mol) and isotopic patterns .

Q. What are the primary biological activities reported for sulfonylpiperazine derivatives, and how do structural modifications affect potency?

Sulfonylpiperazines exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. The 4-nitrophenyl group enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., kinases). Cyclopentyl substituents increase lipophilicity, potentially enhancing blood-brain barrier penetration .

Advanced Research Questions

Q. How can computational modeling optimize the design of analogs with improved target specificity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like tyrosine kinases or G-protein-coupled receptors. Substituent modifications (e.g., replacing nitrophenyl with fluorophenyl) can be modeled to balance steric effects and π-π interactions. Free energy perturbation (FEP) calculations refine thermodynamic stability of ligand-receptor complexes .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or impurity profiles. Validate findings via:

  • Dose-response curves to confirm IC₅₀ consistency.
  • Comparative studies under standardized conditions (e.g., ATP concentration in kinase assays).
  • Metabolite profiling to rule out degradation products .

Q. How do environmental factors (pH, temperature) influence the compound’s stability during long-term storage?

Stability studies show degradation via hydrolysis of the sulfonamide bond under acidic (pH < 3) or alkaline (pH > 10) conditions. Store lyophilized samples at -20°C in inert atmospheres (argon) to prevent oxidation. Accelerated stability testing (40°C/75% RH) predicts shelf life .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can they be addressed?

Limitations : Low yields due to steric hindrance from the cyclopentyl group. Solutions :

  • Use microwave-assisted synthesis to enhance reaction kinetics.
  • Employ bulky bases (e.g., DBU) to deprotonate piperazine efficiently .

Q. How can researchers validate target engagement in cellular assays?

  • Cellular thermal shift assays (CETSA) confirm compound-target binding by measuring protein stability shifts.
  • Silencing target genes (CRISPR/siRNA) and assessing loss of compound efficacy .

Key Considerations for Future Research

  • Explore prodrug strategies to enhance bioavailability via esterification of the sulfonamide group.
  • Investigate synergistic effects with existing chemotherapeutics using combination index (CI) models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.